molecular formula C15H19N3O3 B14796368 N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide

N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide

Cat. No.: B14796368
M. Wt: 289.33 g/mol
InChI Key: RJRYRUHUDNUOIX-LFIBNONCSA-N
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Description

N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide is a chemical compound with the molecular formula C15H19N3O3 It is known for its unique structure, which includes a nitrophenyl group and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and cyclohexanecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-Fluorophenyl)ethylidene]cyclohexanecarbohydrazide
  • N’-[(1E)-1-(4-Nitrophenyl)ethylidene]-3-phenylpropanehydrazide

Uniqueness

N’-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide is unique due to its specific combination of a nitrophenyl group and a cyclohexane ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C15H19N3O3/c1-11(12-7-9-14(10-8-12)18(20)21)16-17-15(19)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,17,19)/b16-11+

InChI Key

RJRYRUHUDNUOIX-LFIBNONCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1CCCCC1)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1CCCCC1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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